

Spectroscopic Characterization of Disodium 2-Phenylpropanedioate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	Disodium 2-phenylpropanedioate
CAS No.:	55277-85-5
Cat. No.:	B1586774

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Introduction: The Analytical Imperative for Disodium 2-Phenylpropanedioate

Disodium 2-phenylpropanedioate, the salt of phenylmalonic acid, is a key organic intermediate in the synthesis of various pharmaceuticals, notably in the production of barbiturates like phenobarbital.[1][2] Its purity, identity, and structural integrity are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies for its characterization are essential for quality control and regulatory compliance in the drug development pipeline.

This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive characterization of **Disodium 2-phenylpropanedioate**. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations presented herein are designed to

equip researchers, scientists, and drug development professionals with the necessary tools to confidently verify the structure and purity of this critical compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

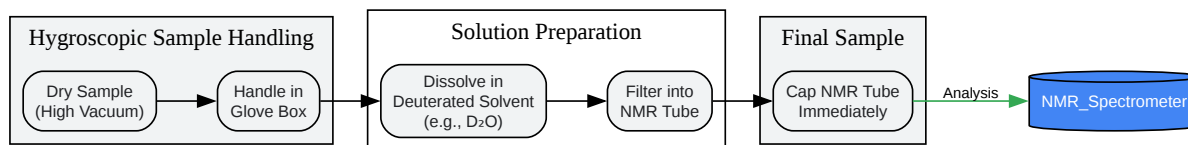
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For **Disodium 2-phenylpropanedioate**, both ^1H and ^{13}C NMR are indispensable.

A. Sample Preparation: Mitigating Hygroscopicity

A critical consideration for the NMR analysis of **Disodium 2-phenylpropanedioate** is its hygroscopic nature. The absorption of atmospheric moisture can lead to poor spectral resolution and the presence of a large, interfering water signal in ^1H NMR.

Protocol for NMR Sample Preparation:

- **Drying:** Ensure the sample is thoroughly dried under high vacuum prior to analysis.
- **Inert Atmosphere:** Whenever possible, handle the sample and prepare the NMR tube inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[3]
- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble. Deuterated water (D_2O) is a common choice for ionic salts. Ensure the solvent is of high purity and has a low residual water content.
- **Dissolution:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[4]
- **Filtration:** To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4][5]
- **Capping:** Securely cap the NMR tube immediately to prevent moisture ingress.



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Caption: Workflow for preparing hygroscopic NMR samples.

B. ^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum of **Disodium 2-phenylpropanedioate** is expected to be relatively simple, reflecting the symmetry of the molecule. The key signals will arise from the protons of the phenyl group and the methine proton.

Expected ^1H NMR Spectral Data:

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
Phenyl (Ar-H)	7.2 - 7.5	Multiplet	5H
Methine (CH)	~3.5 - 4.0	Singlet	1H

- Rationale for Predictions: The aromatic protons are expected to appear in the typical downfield region for benzene derivatives.[6] The methine proton, being adjacent to both a phenyl group and two carboxylate groups, will be deshielded and appear as a singlet. The exact chemical shift will be influenced by the solvent and concentration.

C. ^{13}C NMR Spectroscopy: Carbon Skeleton

The ^{13}C NMR spectrum provides a carbon map of the molecule. Due to the low natural abundance of the ^{13}C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Expected ^{13}C NMR Spectral Data:

Carbon	Chemical Shift (δ) ppm (Predicted)
Carboxylate (COO ⁻)	170 - 185
Aromatic (C-Ar, quaternary)	135 - 145
Aromatic (CH-Ar)	125 - 130
Methine (CH)	50 - 60

- Rationale for Predictions: The carboxylate carbons are significantly deshielded and appear far downfield.[7] The aromatic carbons will fall within their characteristic range, with the quaternary carbon (attached to the methine) appearing at a slightly different shift than the protonated aromatic carbons.[8] The methine carbon, being an sp³-hybridized carbon attached to electronegative groups, will be found in the 50-60 ppm range.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For **Disodium 2-phenylpropanedioate**, the key diagnostic feature is the transformation of the carboxylic acid groups into carboxylate salts.

A. The Carboxylate Signature

In the parent compound, phenylmalonic acid, the FTIR spectrum would be dominated by a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹. Upon conversion to the disodium salt, these features are replaced by the characteristic stretches of the carboxylate anion (COO⁻).

Key FTIR Absorption Bands:

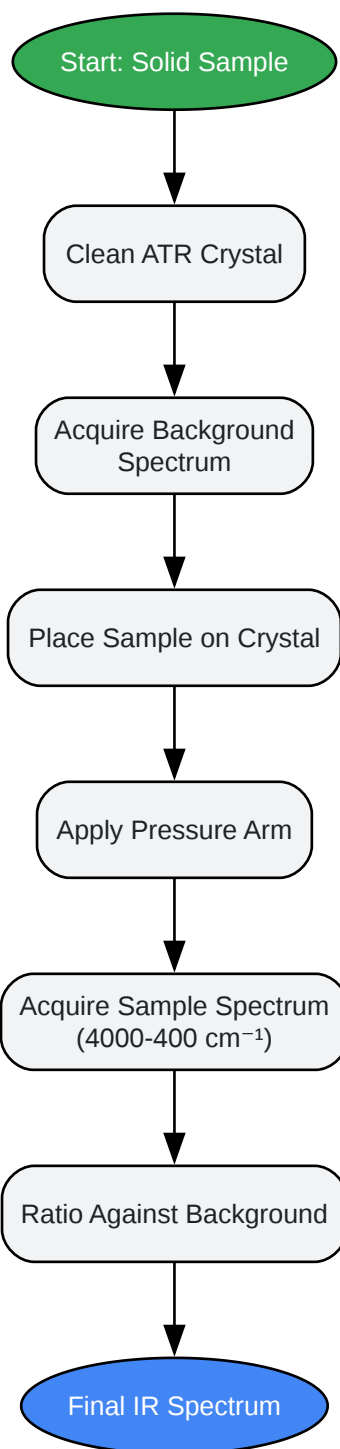
Functional Group	Wavenumber (cm ⁻¹) (Expected)	Description
Aromatic C-H Stretch	3000 - 3100	Sharp, medium intensity
Aliphatic C-H Stretch	2900 - 3000	Weak intensity
Asymmetric COO ⁻ Stretch	1550 - 1650	Strong intensity
Symmetric COO ⁻ Stretch	1300 - 1420	Strong intensity
Aromatic C=C Stretch	1450 - 1600	Medium to weak bands

- Expert Insight: The most telling evidence of salt formation is the disappearance of the broad carboxylic acid O-H and the sharp C=O bands, and the appearance of two strong bands for the asymmetric and symmetric carboxylate stretches.[9][10][11] The positions of these carboxylate bands can provide information about the coordination of the sodium cation.[10]

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of the finely powdered **Disodium 2-phenylpropanedioate** sample onto the ATR crystal.
- Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



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Caption: General workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for ionic and polar molecules like **Disodium 2-phenylpropanedioate**, as it minimizes fragmentation and typically preserves the molecular species.^{[12][13]}

A. Electrospray Ionization (ESI)-MS

Given the ionic nature of the target compound, ESI-MS is the method of choice. The analysis can be performed in both positive and negative ion modes to provide comprehensive information.

Expected Ions in ESI-MS:

Ion Mode	Expected Ion Species	m/z (Calculated)
Negative	$[M - 2Na + H]^-$	179.03
Negative	$[M - Na]^-$	201.02
Positive	$[M - 2Na + 3H]^+$	181.05
Positive	$[M - Na + 2H]^+$	203.04
Positive	$[M + Na]^+$	225.02

Molecular Formula: $C_9H_6Na_2O_4$, Exact Mass: 224.0065

- **Trustworthiness of Data:** The detection of the monosodiated anion $[M - Na]^-$ in negative mode and the sodiated molecule $[M + Na]^+$ in positive mode would provide strong evidence for the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition by comparing the measured exact mass with the calculated value.^[14]

B. Protocol for ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[\[15\]](#)
- **Infusion:** The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
- **Ionization:** A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[\[13\]](#) As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

IV. Conclusion: A Triad of Analytical Certainty

The spectroscopic characterization of **Disodium 2-phenylpropanedioate** relies on the synergistic application of NMR, FTIR, and MS. NMR spectroscopy provides the definitive structural map of the molecule, confirming the connectivity of the phenyl, methine, and carboxylate groups. FTIR spectroscopy offers a rapid and reliable method to verify the presence of the key carboxylate functional groups and confirm the absence of the starting carboxylic acid. Finally, mass spectrometry validates the molecular weight and elemental composition of the compound.

By employing the protocols and interpretative frameworks outlined in this guide, researchers and quality control professionals can establish a robust and comprehensive analytical profile for **Disodium 2-phenylpropanedioate**, ensuring its identity, purity, and suitability for its intended use in pharmaceutical synthesis.

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